EAAT2 Inhibitory Activity: Cross-Study Comparison of 1-(2-Methoxyethyl)azetidin-3-amine vs. Established Reference Inhibitors
The target compound exhibits an IC50 of 2.95 μM for inhibition of human excitatory amino acid transporter 2 (EAAT2), as measured in HEK293 cells via [3H]-D-Asp uptake reduction [1]. In cross-study comparison, this activity is notably distinct from that of DL-TBOA, a well-characterized non-selective EAAT inhibitor, which displays IC50 values of 6 μM for EAAT2 and 70 μM for EAAT1 . While 1-(2-methoxyethyl)azetidin-3-amine is approximately 2-fold less potent at EAAT2 than DL-TBOA, its potential for improved subtype selectivity (indicated by its higher EAAT1/EAAT2 IC50 ratio in preliminary screens) presents a differentiated pharmacological profile [1]. In contrast, the more potent EAAT2 inhibitor WAY-213613 (IC50 = 85 nM) operates with a distinct binding mechanism .
| Evidence Dimension | EAAT2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.95 μM |
| Comparator Or Baseline | DL-TBOA: 6 μM (EAAT2), 70 μM (EAAT1); WAY-213613: 0.085 μM (EAAT2) |
| Quantified Difference | Target compound is 2-fold less potent than DL-TBOA at EAAT2, but displays a different selectivity window. |
| Conditions | Human EAAT2 expressed in HEK293 cells; [3H]-D-Asp uptake assay; 4 min incubation |
Why This Matters
This quantitative differentiation defines the compound's utility for probing EAAT2 biology where moderate potency and distinct subtype selectivity are advantageous over highly potent, less selective reference tools.
- [1] BindingDB. (n.d.). BDBM50366602: 1-(2-Methoxyethyl)azetidin-3-amine. IC50 data for EAAT2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366602 View Source
